tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate
Description
Molecular Formula: C₁₂H₂₂N₂O₃
Molecular Weight: 242.319 g/mol
CAS Number: 1257293-73-4
Key Features:
- Contains a four-membered azetidine ring fused with a (3S)-3-hydroxypyrrolidine moiety.
- The tert-butyl carbamate group enhances stability and modulates solubility.
- Classified under Protein Degrader Building Blocks, suggesting utility in proteolysis-targeting chimeras (PROTACs) or molecular glues .
- Storage at room temperature, with 97% purity (Aladdin Scientific) .
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNSLFVFDMOBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737380 | |
| Record name | tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-47-2 | |
| Record name | tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate in the presence of a base . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs .
Chemical Reactions Analysis
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form various esters or amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an amine .
Scientific Research Applications
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the pyrrolidine ring can form hydrogen bonds with active sites, while the azetidine ring may interact with hydrophobic pockets . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its azetidine core, hydroxypyrrolidine substituent, and tert-butyl carbamate. Below is a comparative analysis with analogs:
Table 1: Structural Comparison of Azetidine and Pyrrolidine Derivatives
Impact of Substituents on Properties
- Hydroxyl Group (Target Compound) : Enhances hydrogen-bonding capacity, critical for target engagement in protein degradation .
- Fluorine (e.g., PBN20120081) : Increases lipophilicity (logP) and metabolic stability, common in CNS-targeting drugs .
- Aminomethyl (PBN20120081): Provides a site for bioconjugation or salt formation, improving solubility in acidic environments .
Table 2: Functional Group Effects
Ring Size and Conformational Effects
Biological Activity
Tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate, with the CAS number 1257293-73-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.319 g/mol
- Purity : ≥97%
- Storage : Room temperature
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. The compound exhibits properties that may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.
Inhibition of Amyloid-Beta Aggregation
In vitro studies have indicated that this compound can significantly inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The mechanism involves the reduction of oxidative stress and inflammatory responses in neuronal cells exposed to amyloid-beta.
Neuroprotective Effects
A study conducted on astrocytes treated with amyloid-beta revealed that this compound increased cell viability by approximately 20% compared to controls treated only with amyloid-beta. This suggests a protective effect against neurotoxicity induced by amyloid-beta aggregates .
Cytokine Modulation
The compound has shown potential in modulating cytokine production, specifically reducing levels of tumor necrosis factor-alpha (TNF-α) in astrocytes exposed to amyloid-beta. This reduction is crucial as elevated TNF-α levels are associated with neuroinflammation and neuronal damage .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| In Vitro Study on Astrocytes | Increased cell viability by 20% when co-treated with amyloid-beta | Suggests protective effects against neurotoxicity |
| Cytokine Analysis | Reduced TNF-α levels in treated astrocytes | Indicates potential anti-inflammatory properties |
| Aggregation Inhibition | Significant inhibition of amyloid-beta aggregation observed | May contribute to therapeutic strategies for Alzheimer's disease |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
